N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Enantioselective Reactions
The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives, demonstrates the compound's utility in creating enantioselective products with high yields and selectivity. This application is crucial for the synthesis of optically active compounds, which are important in pharmaceuticals (Munck et al., 2017).
Antitumor Evaluation
Compounds derived from the structural framework of "N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide" have been evaluated for their antitumor properties. Studies have shown that these compounds exhibit high inhibitory effects on various human cancer cell lines, showcasing their potential as antitumor agents (Shams et al., 2010).
Synthetic Pathways and Mechanistic Insights
Research has also focused on the synthetic pathways and mechanistic insights involving compounds with a dibenzo[b,f][1,4]oxazepin core. These studies are critical for understanding how these compounds can be synthesized and manipulated for various applications, including the development of new materials or pharmaceuticals (Kumar et al., 2007).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes constructed from derivatives of dibenzo[b,f][1,4]oxazepines have been studied for their antioxidant activity. These studies not only provide insights into the chemical behavior of these compounds but also explore their potential in medicinal chemistry (Chkirate et al., 2019).
Construction of Heterocyclic Skeletons
Research on the construction of dibenzo-fused seven-membered nitrogen heterocycles from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization underscores the versatility of dibenzo[b,f][1,4]oxazepines in synthesizing novel heterocyclic compounds. These advancements in synthetic methodologies contribute to the broader field of heterocyclic chemistry, offering new routes to complex structures (Murata et al., 2021).
properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-23-17-7-3-4-8-19(17)26-18-10-9-14(12-16(18)21(23)25)22-20(24)13-15-6-5-11-27-15/h3-12H,2,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWNIMPXVCOKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide |
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